![molecular formula C16H14N2O3 B15165130 1H-Indole, 5-nitro-1-[(phenylmethoxy)methyl]- CAS No. 188730-25-8](/img/structure/B15165130.png)
1H-Indole, 5-nitro-1-[(phenylmethoxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 5-nitro-1-[(phenylmethoxy)methyl]- is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 5-nitro-1-[(phenylmethoxy)methyl]- typically involves the nitration of an indole derivative followed by the introduction of the phenylmethoxy methyl group. One common method includes:
Nitration: The indole derivative is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Protection: The indole nitrogen is protected using a suitable protecting group, such as a benzyl group.
Alkylation: The protected indole is then alkylated with a phenylmethoxy methyl halide under basic conditions to introduce the phenylmethoxy methyl group at the 1-position.
Deprotection: The protecting group is removed to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 5-nitro-1-[(phenylmethoxy)methyl]- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, where the indole ring or the phenylmethoxy methyl group is oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 1H-Indole, 5-amino-1-[(phenylmethoxy)methyl]-
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Oxidation: Oxidized products of the indole ring or the phenylmethoxy methyl group.
Scientific Research Applications
1H-Indole, 5-nitro-1-[(phenylmethoxy)methyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 5-nitro-1-[(phenylmethoxy)methyl]- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer activities.
Comparison with Similar Compounds
- 1H-Indole, 5-nitro-1-methyl-
- 1H-Indole, 5-nitro-1-ethyl-
- 1H-Indole, 5-nitro-1-benzyl-
Comparison: 1H-Indole, 5-nitro-1-[(phenylmethoxy)methyl]- is unique due to the presence of the phenylmethoxy methyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
188730-25-8 |
|---|---|
Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
5-nitro-1-(phenylmethoxymethyl)indole |
InChI |
InChI=1S/C16H14N2O3/c19-18(20)15-6-7-16-14(10-15)8-9-17(16)12-21-11-13-4-2-1-3-5-13/h1-10H,11-12H2 |
InChI Key |
RDOIJIUFTSYLKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCN2C=CC3=C2C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-Dioxaspiro[4.4]nonan-8-one, 3,4-bis(phenylmethoxy)-, (3R,4S,5R)-](/img/structure/B15165059.png)
![Phenol, 3,5-bis[[bis(1,1-dimethylethyl)phosphino]methyl]-2,4,6-trimethyl-](/img/structure/B15165060.png)
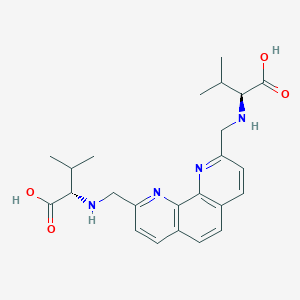
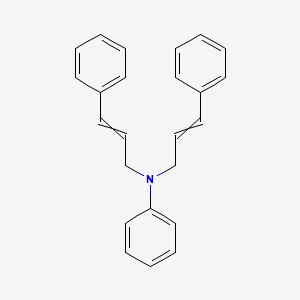
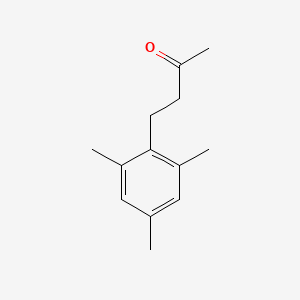
![Pyrazolo[1,5-a]pyrimidine, 3-(4-fluorophenyl)-6-(4-pyridinyl)-](/img/structure/B15165097.png)

![2,2-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B15165105.png)
![4-Carboxy-1-[(4-dodecylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B15165120.png)
![5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarboxylic acid](/img/structure/B15165127.png)
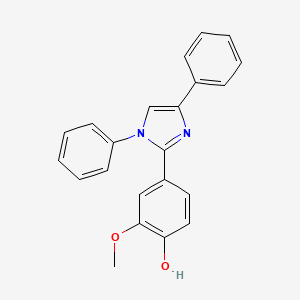
![1-Cyano-3-(2-methyl-1-benzofuran-5-yl)-2-[2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]guanidine](/img/structure/B15165137.png)
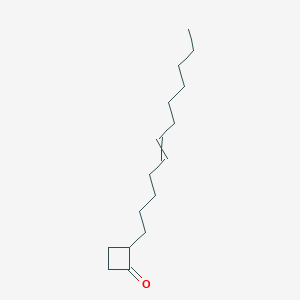
![2-[(E)-(2-Methylphenyl)diazenyl]pyridine](/img/structure/B15165144.png)
